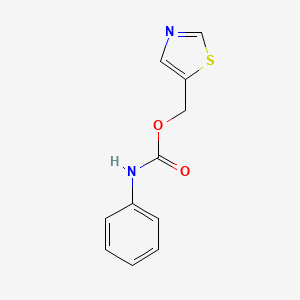

1,3-thiazol-5-ylmethyl N-phenylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-thiazol-5-ylmethyl N-phenylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c14-11(13-9-4-2-1-3-5-9)15-7-10-6-12-8-16-10/h1-6,8H,7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IURAMCUZZUHHPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)OCC2=CN=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818802 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Thiazol-5-ylmethyl N-phenylcarbamate: Structure, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 1,3-thiazol-5-ylmethyl N-phenylcarbamate, a molecule of interest in medicinal chemistry. By dissecting its structural components—the versatile 1,3-thiazole ring and the functionally significant carbamate linkage—we will explore its chemical characteristics, plausible synthetic routes, and potential biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding and a scientifically-grounded perspective on this compound.

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. 1,3-Thiazol-5-ylmethyl N-phenylcarbamate emerges from the fusion of two such "privileged" structures: the 1,3-thiazole nucleus and the N-phenylcarbamate moiety.

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This scaffold is a key component in a wide array of pharmaceuticals, demonstrating a broad spectrum of biological activities including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive core for medicinal chemists.

The carbamate group (-NHCOO-), an amide-ester hybrid, is another critical structural motif in numerous approved therapeutic agents.[4][5][6] Carbamates are valued for their chemical and proteolytic stability, their capacity to permeate cell membranes, and their ability to act as a peptide bond surrogate.[4][5][7] This functional group often plays a crucial role in drug-target interactions or in the modulation of a drug's pharmacokinetic profile.[7][8]

The amalgamation of these two moieties in 1,3-thiazol-5-ylmethyl N-phenylcarbamate suggests a molecule with the potential for unique biological activities, leveraging the therapeutic attributes of both its parent scaffolds.

Chemical Structure and Nomenclature

The chemical structure of 1,3-thiazol-5-ylmethyl N-phenylcarbamate is defined by a central carbamate linkage. The nitrogen atom of the carbamate is substituted with a phenyl group, while the oxygen atom is connected to a 1,3-thiazole ring via a methylene bridge at the 5-position of the thiazole.

Systematic IUPAC Name: 1,3-thiazol-5-ylmethyl N-phenylcarbamate

Chemical Formula: C₁₁H₁₀N₂O₂S

Molecular Weight: 234.28 g/mol

Below is a two-dimensional representation of the chemical structure:

Proposed Synthesis Pathway

A proposed multi-step synthesis is outlined below:

Step 1: Synthesis of (1,3-thiazol-5-yl)methanol

This key intermediate can be synthesized from commercially available starting materials, such as ethyl 2-chloro-2-formylacetate and thioformamide, through a variation of the Hantzsch thiazole synthesis.

Step 2: Formation of the Carbamate Linkage

The final step involves the reaction of (1,3-thiazol-5-yl)methanol with phenyl isocyanate. This reaction is typically carried out in an inert solvent, such as dichloromethane or tetrahydrofuran, and may be catalyzed by a tertiary amine base like triethylamine.

The overall proposed synthetic workflow is illustrated in the following diagram:

Caption: Proposed synthetic pathway for 1,3-thiazol-5-ylmethyl N-phenylcarbamate.

Physicochemical and Spectroscopic Properties (Hypothesized)

Based on the chemical structure and the properties of related compounds, we can predict the following physicochemical and spectroscopic characteristics for 1,3-thiazol-5-ylmethyl N-phenylcarbamate. These are theoretical values and would require experimental verification.

| Property | Predicted Value / Characteristic |

| Physical State | Likely a solid at room temperature. |

| Melting Point | Expected to be in the range of 100-200 °C, typical for aromatic carbamates. |

| Solubility | Poorly soluble in water, soluble in organic solvents like dichloromethane, chloroform, and methanol. |

| ¹H NMR Spectroscopy | - Aromatic protons of the phenyl group (δ 7.0-7.5 ppm).- Protons of the thiazole ring (δ ~7.5-9.0 ppm).- Methylene protons (-CH₂-) adjacent to the oxygen (δ ~5.0-5.5 ppm).- NH proton of the carbamate (δ ~6.5-8.0 ppm). |

| ¹³C NMR Spectroscopy | - Carbonyl carbon of the carbamate (δ ~150-160 ppm).- Aromatic carbons of the phenyl and thiazole rings (δ ~110-150 ppm).- Methylene carbon (-CH₂-) (δ ~60-70 ppm). |

| IR Spectroscopy | - N-H stretching of the carbamate (around 3300 cm⁻¹).- C=O stretching of the carbamate (around 1700 cm⁻¹).- C-O stretching (around 1200-1300 cm⁻¹).- Aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 234.05. |

Potential Biological Activities and Therapeutic Applications

Given the well-documented biological activities of both thiazole and carbamate derivatives, 1,3-thiazol-5-ylmethyl N-phenylcarbamate is a promising candidate for various therapeutic applications. The following sections explore its potential biological roles based on the activities of structurally related compounds.

Anticancer Potential

Thiazole derivatives have been extensively investigated as anticancer agents.[3][9] They have been shown to inhibit various targets involved in cancer progression, such as protein kinases and tubulin polymerization.[9][10] The carbamate moiety can also contribute to anticancer activity, and several carbamate-containing drugs are used in oncology.[7][8] Therefore, 1,3-thiazol-5-ylmethyl N-phenylcarbamate could potentially exhibit antiproliferative effects on cancer cells.

Antimicrobial and Antifungal Activity

The thiazole ring is a common feature in many antimicrobial and antifungal agents.[1][2] Thiazole-containing compounds have demonstrated efficacy against a range of bacteria and fungi.[1] The carbamate group can also be found in some antimicrobial drugs. The combination of these two functional groups in 1,3-thiazol-5-ylmethyl N-phenylcarbamate suggests a potential for antimicrobial and antifungal properties.

Anti-inflammatory and Analgesic Properties

Several thiazole derivatives have been reported to possess significant anti-inflammatory and analgesic activities.[2][11] These compounds often act by inhibiting enzymes involved in the inflammatory cascade. While the carbamate group is less commonly associated with direct anti-inflammatory effects, its presence can modulate the overall properties of the molecule to enhance its activity or pharmacokinetic profile.

Potential Mechanism of Action

The mechanism of action of 1,3-thiazol-5-ylmethyl N-phenylcarbamate would depend on its specific biological target. Based on the activities of related compounds, several potential mechanisms can be hypothesized:

-

Enzyme Inhibition: The molecule could act as an inhibitor of key enzymes such as kinases, lipases, or proteases, which are often implicated in various diseases.[12]

-

Receptor Binding: It might bind to specific receptors on the cell surface or within the cell, thereby modulating signaling pathways.

-

Disruption of Cellular Processes: The compound could interfere with essential cellular processes like cell division or metabolism. For example, some thiazole derivatives are known to disrupt microtubule dynamics.[9]

The potential interactions of 1,3-thiazol-5-ylmethyl N-phenylcarbamate within a biological system can be conceptualized as follows:

Caption: Hypothesized mechanism of action and potential therapeutic outcomes.

Experimental Protocols for Characterization and Evaluation

To validate the hypothesized properties and explore the therapeutic potential of 1,3-thiazol-5-ylmethyl N-phenylcarbamate, a series of experimental investigations would be necessary.

Chemical Synthesis and Purification

-

Synthesis: Following the proposed synthetic pathway, synthesize the target compound.

-

Purification: Purify the crude product using techniques such as column chromatography or recrystallization.

-

Structure Verification: Confirm the chemical structure using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry.

In Vitro Biological Screening

-

Antiproliferative Assay: Screen the compound against a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) using assays like the MTT or SRB assay to determine its IC₅₀ values.

-

Antimicrobial Susceptibility Testing: Evaluate the compound's activity against various bacterial and fungal strains using methods like broth microdilution to determine the minimum inhibitory concentration (MIC).

-

Anti-inflammatory Assays: Assess the compound's ability to inhibit inflammatory mediators (e.g., nitric oxide, prostaglandins) in cell-based assays, such as LPS-stimulated macrophages.

Conclusion and Future Directions

1,3-Thiazol-5-ylmethyl N-phenylcarbamate represents a molecule of significant interest at the intersection of thiazole and carbamate chemistry. While specific experimental data for this compound is not yet available, a strong scientific rationale supports its potential as a biologically active agent. The proposed synthetic route is feasible, and the predicted physicochemical properties provide a basis for its characterization.

Future research should focus on the successful synthesis and purification of this compound, followed by a comprehensive evaluation of its biological activities. Elucidating its mechanism of action against specific cellular targets will be crucial for its further development as a potential therapeutic agent. The insights gained from such studies will not only contribute to our understanding of this particular molecule but also to the broader field of medicinal chemistry and the design of novel therapeutics.

References

-

Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285–297. [Link]

-

Pattan, S. R., et al. (2020). Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. Sci. Pharm., 88(4), 47. [Link]

-

Rosenau, A. A., et al. (2018). Thiadiazole Carbamates: Potent Inhibitors of Lysosomal Acid Lipase and Potential Niemann-Pick Type C Disease Therapeutics. Journal of Medicinal Chemistry, 61(17), 7747–7761. [Link]

-

Chen, I. J., et al. (2012). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry, 55(17), 7859–7869. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

-

Abdel-Ghani, T. M., et al. (2022). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Medicinal Chemistry, 13(7), 868–881. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

-

Reddy, T. S., et al. (2021). Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1694–1702. [Link]

-

Abdel-Wahab, B. F., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(29), 18885–18894. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

-

Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285-297. [Link]

-

PubChem. (n.d.). 1,3-thiazol-5-ylmethyl N-[3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate. National Center for Biotechnology Information. [Link]

-

Shridhar, D. R., et al. (1988). Synthesis of 2,4-disubstituted thiazoles and selenazoles as potential antitumor and antifilarial agents: 1. Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamates. Journal of Medicinal Chemistry, 31(10), 2030-2034. [Link]

-

Gmathi, R. S., et al. (2023). Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. Journal of Drug Delivery and Therapeutics, 13(7), 162-171. [Link]

-

Ayati, A., et al. (2019). A review on progression of thiazole-based compounds as anticancer agents. Journal of Medicinal Chemistry, 19(1), 100288. [Link]

-

Boteanu, S., et al. (2017). New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 112-122. [Link]

Sources

- 1. nanobioletters.com [nanobioletters.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. kuey.net [kuey.net]

- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thiadiazole Carbamates: Potent Inhibitors of Lysosomal Acid Lipase and Potential Niemann-Pick Type C Disease Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,3-Thiazol-5-ylmethyl N-phenylcarbamate

Prepared by: Gemini, Senior Application Scientist

Introduction

The thiazole ring is a cornerstone of medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including antimicrobials, anti-inflammatory agents, and anticancer drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug design.[3] When combined with a carbamate linker, another functional group known for its presence in numerous therapeutic agents due to its chemical stability and ability to mimic peptide bonds, the resulting molecule holds significant potential for novel drug discovery endeavors.[4] This guide provides a comprehensive technical overview of 1,3-thiazol-5-ylmethyl N-phenylcarbamate, a molecule that embodies this promising combination. We will delve into its chemical identity, a detailed synthetic protocol, and its potential applications for researchers and professionals in the field of drug development.

Core Identifiers and Physicochemical Properties

1,3-Thiazol-5-ylmethyl N-phenylcarbamate is a specific organic compound with the confirmed Chemical Abstracts Service (CAS) number 338981-75-2. The table below summarizes its key identifiers and calculated physicochemical properties.

| Identifier | Value | Reference |

| CAS Number | 338981-75-2 | [5] |

| Molecular Formula | C₁₁H₁₀N₂O₂S | [5] |

| Molecular Weight | 234.27 g/mol | [5] |

| IUPAC Name | (1,3-thiazol-5-yl)methyl N-phenylcarbamate | |

| SMILES | O=C(OCC1=CN=CS1)NC2=CC=CC=C2 | |

| InChI | InChI=1S/C11H10N2O2S/c14-11(13-9-5-2-1-3-6-9)15-8-10-7-12-4-16-10/h1-7H,8H2,(H,13,14) |

Synthesis Protocol

The synthesis of 1,3-thiazol-5-ylmethyl N-phenylcarbamate can be efficiently achieved through a two-step process. The first step involves the preparation of the key intermediate, (1,3-thiazol-5-yl)methanol, followed by its reaction with phenyl isocyanate to yield the final carbamate product. This approach is based on well-established reactions in organic chemistry.

Step 1: Synthesis of (1,3-Thiazol-5-yl)methanol

The preparation of (1,3-thiazol-5-yl)methanol can be accomplished via the reduction of a suitable carboxylic acid or ester precursor, such as ethyl 1,3-thiazole-5-carboxylate. The following protocol details a reliable method using a mild reducing agent.

Methodology:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 1,3-thiazole-5-carboxylate in anhydrous tetrahydrofuran (THF).

-

Reduction: Cool the solution to 0 °C using an ice bath. Slowly add a solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in an appropriate solvent, to the stirred solution of the ester. The choice of reducing agent will depend on the scale and desired reactivity; LiAlH₄ is more potent but requires more careful handling.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by the dropwise addition of water, followed by an aqueous solution of sodium hydroxide and then more water. Filter the resulting mixture to remove the inorganic salts.

-

Extraction and Purification: Extract the filtrate with a suitable organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure (1,3-thiazol-5-yl)methanol.

Step 2: Synthesis of 1,3-Thiazol-5-ylmethyl N-phenylcarbamate

The final step involves the formation of the carbamate linkage through the reaction of the synthesized alcohol with phenyl isocyanate. This reaction is typically straightforward and proceeds with high yield.

Methodology:

-

Reaction Setup: In a dry reaction vessel, dissolve the (1,3-thiazol-5-yl)methanol synthesized in Step 1 in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Isocyanate: To this solution, add phenyl isocyanate dropwise at room temperature with stirring. The reaction is often exothermic, so controlled addition is recommended.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is generally complete within a few hours.

-

Product Isolation: Once the reaction is complete, the solvent can be removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 1,3-thiazol-5-ylmethyl N-phenylcarbamate.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere in Step 1, particularly with a reactive reducing agent like LiAlH₄, is crucial to prevent its reaction with atmospheric moisture and oxygen.

-

Anhydrous Solvents: Anhydrous solvents are essential in both steps to prevent unwanted side reactions. Water can react with the reducing agent in Step 1 and with the isocyanate in Step 2.

-

Controlled Addition: The slow, controlled addition of reagents, especially the reducing agent and the isocyanate, is a key safety measure to manage the exothermic nature of these reactions.

-

Purification: Chromatographic purification in Step 1 and recrystallization in Step 2 are standard and effective methods to ensure the high purity of the intermediate and the final product, which is critical for their use in research and development.

Synthetic Workflow Diagram

Caption: Synthetic pathway for 1,3-thiazol-5-ylmethyl N-phenylcarbamate.

Predicted Spectroscopic Data

-

¹H NMR: Expected signals would include a singlet for the methylene protons (-CH₂-) adjacent to the carbamate oxygen, distinct aromatic protons for the phenyl ring, and characteristic signals for the protons on the thiazole ring.

-

¹³C NMR: The spectrum should show characteristic peaks for the carbonyl carbon of the carbamate, the methylene carbon, and the aromatic carbons of both the phenyl and thiazole rings.

-

IR Spectroscopy: Key absorption bands would be expected for the N-H stretching of the carbamate, the C=O stretching of the carbamate carbonyl group, and C-N stretching, as well as aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (234.27 g/mol ), along with characteristic fragmentation patterns.

Potential Applications in Drug Discovery

The structural combination of a thiazole ring and an N-phenylcarbamate moiety in 1,3-thiazol-5-ylmethyl N-phenylcarbamate suggests its potential as a valuable scaffold or intermediate in drug discovery.

-

Antimicrobial Agents: Thiazole derivatives are known to possess a broad spectrum of antimicrobial activities.[6] The incorporation of the N-phenylcarbamate group could modulate this activity and lead to the development of new antibacterial or antifungal agents.

-

Anticancer Therapeutics: The thiazole nucleus is a key component of several anticancer drugs.[2] Carbamate derivatives have also shown promise as anticancer agents.[7] Therefore, this compound could serve as a precursor for the synthesis of novel molecules with potential antiproliferative activity.

-

Enzyme Inhibitors: Carbamates are known to act as inhibitors of various enzymes, such as cholinesterases. The thiazole moiety can be tailored to interact with specific enzyme active sites, making this compound a potential starting point for the design of novel enzyme inhibitors.

-

Fungicides: N-aryl carbamates have been investigated as potential fungicidal agents for agricultural applications.[4][8] The thiazole component could enhance the efficacy or spectrum of activity.

The synthesis of a library of derivatives based on the 1,3-thiazol-5-ylmethyl N-phenylcarbamate core structure would be a logical next step to explore its full potential in various therapeutic areas.

References

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available at: [Link]

-

Al-Ostoot, F.H., et al. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. 2021. Available at: [Link]

-

abcr Gute Chemie. AB301241 | CAS 338981-75-2. Available at: [Link]

-

Raspoet, G., et al. The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry. 1999. Available at: [Link]

-

An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. ResearchGate. 2024. Available at: [Link]

-

An Overview of Thiazole Derivatives and its Biological Activities. World Journal of Pharmaceutical Research. 2023. Available at: [Link]

-

MCRs involving isocyanates. RSC Medicinal Chemistry. 2024. Available at: [Link]

-

The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. pubs.acs.org. 1999. Available at: [Link]

-

Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2. 1980. Available at: [Link]

-

Tin-substituted carbamate catalysis of the phenyl isocyanate/t-butyl alcohol reaction at 40 °C. ResearchGate. 2013. Available at: [Link]

-

Abbasi, M.A., et al. Synthesis, Characterization and Biological Screening of Various O-phenyl-N-aryl Carbamates. Journal of the Chemical Society of Pakistan. 2013. Available at: [Link]

-

Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. Journal of Chemical and Pharmaceutical Research. 2015. Available at: [Link]

-

Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. Molecules. 2022. Available at: [Link]

-

Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju. 2019. Available at: [Link]

-

Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. Molecules. 2021. Available at: [Link]/4514)

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. jocpr.com [jocpr.com]

- 8. Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

reaction conditions for 1,3-thiazol-5-ylmethyl N-phenylcarbamate preparation

This Application Note and Protocol is designed for researchers in medicinal chemistry and process development. It details the synthesis of 1,3-thiazol-5-ylmethyl N-phenylcarbamate , a structural motif relevant to protease inhibitors (e.g., Ritonavir, Cobicistat) where the thiazole moiety acts as a critical pharmacophore for metabolic stability and CYP450 interaction.

Introduction & Scope

The 1,3-thiazol-5-ylmethyl carbamate linkage is a privileged scaffold in antiretroviral therapeutics. It serves as a bioisostere for peptide bonds, offering improved metabolic stability and hydrogen-bonding potential. This protocol details the "Atom-Economical" synthesis via isocyanate addition , preferred over chloroformate methods for its absence of acidic byproducts (HCl) and milder conditions.

Target Molecule:

-

IUPAC Name: 1,3-thiazol-5-ylmethyl N-phenylcarbamate

-

Molecular Formula: C

H -

Key Application: Fragment synthesis for HIV protease inhibitors; CYP3A4 inhibition studies.

Retrosynthetic Logic & Mechanism

The synthesis relies on the nucleophilic addition of 1,3-thiazol-5-ylmethanol to phenyl isocyanate .

-

Nucleophile: The primary hydroxyl group of the thiazole. Note that the thiazole nitrogen (

, pKa ~2.5) is weakly basic and generally does not compete with the hydroxyl group for the isocyanate under neutral/mildly basic conditions. -

Electrophile: The central carbon of the isocyanate cumulene system.

-

Catalysis: A tertiary amine (TEA) or organotin (DBTL) catalyst activates the alcohol oxygen, enhancing nucleophilicity.

Reaction Scheme (DOT Visualization)

Caption: Mechanistic pathway for the carbamoylation of thiazolyl alcohol.

Experimental Protocol

Reagents & Materials[2][3][4][5][6]

| Reagent | MW ( g/mol ) | Equiv.[1] | Quantity (Example) | Role |

| 1,3-Thiazol-5-ylmethanol | 115.15 | 1.0 | 1.15 g (10 mmol) | Substrate (Alcohol) |

| Phenyl Isocyanate | 119.12 | 1.1 | 1.31 g (1.2 mL) | Reagent |

| Triethylamine (TEA) | 101.19 | 0.1 | 0.14 mL | Catalyst (Base) |

| Dichloromethane (DCM) | 84.93 | - | 20 mL | Solvent (Anhydrous) |

| n-Hexane | 86.18 | - | - | Precipitation |

Critical Safety Note: Phenyl isocyanate is a lachrymator and sensitizer. Handle only in a fume hood. Thiazoles can have a distinct, sulfurous odor; waste must be segregated.

Step-by-Step Procedure

Step 1: Reaction Setup

-

Drying: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet. Cool under nitrogen.

-

Solvation: Dissolve 1,3-thiazol-5-ylmethanol (1.15 g, 10 mmol) in anhydrous DCM (15 mL).

-

Expert Tip: If the alcohol is an oil or hygroscopic solid, azeotrope with toluene once before use to remove trace water, which consumes isocyanate.

-

-

Catalyst Addition: Add TEA (0.14 mL, 1 mmol). Stir at Room Temperature (RT) for 5 minutes.

Step 2: Isocyanate Addition

-

Controlled Addition: Dilute phenyl isocyanate (1.2 mL, 11 mmol) in DCM (5 mL). Add this solution dropwise to the reaction mixture over 10 minutes via a syringe or dropping funnel.

-

Observation: A mild exotherm may occur. If scaling up (>10g), cool to 0°C during addition.

-

-

Incubation: Stir the reaction at RT for 3–6 hours.

-

Monitoring: Check TLC (Mobile Phase: 50% EtOAc/Hexane). The alcohol spot (

) should disappear; a less polar carbamate spot (

-

Step 3: Workup & Purification

-

Quench: Add Methanol (1 mL) and stir for 15 minutes.

-

Reasoning: Methanol reacts with excess phenyl isocyanate to form methyl N-phenylcarbamate, which is easily removed during recrystallization.

-

-

Washing: Transfer to a separatory funnel. Wash with:

-

Saturated NaHCO

(2 x 10 mL) – removes acidic impurities. -

Brine (1 x 10 mL).

-

-

Drying: Dry the organic layer over anhydrous Na

SO -

Crystallization (Standard): Dissolve the crude solid in minimal hot Ethyl Acetate . Slowly add n-Hexane (or Heptane) until turbidity persists. Cool to 4°C overnight.

-

Isolation: Filter the white crystalline solid, wash with cold Hexane, and dry under vacuum.

Characterization & Quality Control

A successful synthesis is validated by the following spectroscopic signatures.

| Technique | Expected Signal / Observation | Structural Assignment |

| Appearance | White to pale yellow crystalline solid | - |

| Melting Point | 98–102 °C (Typical for this class) | - |

| H-2 of Thiazole (Deshielded) | ||

| H-4 of Thiazole | ||

| Phenyl protons | ||

| NH (Carbamate) | ||

| CH | ||

| IR (cm | ~1710–1730 | C=O Stretch (Carbamate) |

| ~3250–3300 | N-H Stretch |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in solvent/reagents. | Water reacts with isocyanate to form diphenylurea (insoluble white solid). Use strictly anhydrous DCM and dry the alcohol. |

| Insoluble Precipitate | Diphenylurea formation. | Filter off the urea byproduct before the aqueous workup. It is insoluble in DCM. |

| No Reaction | Steric hindrance or deactivated isocyanate. | Add DBTL (Dibutyltin dilaurate, 1 mol%) as a stronger catalyst or heat to reflux (40°C). |

| Oily Product | Impurities preventing crystallization. | Triturate the oil with cold diethyl ether/pentane to induce solidification. |

Process Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

References

-

Kempf, D. J., et al. (1995). Discovery of Ritonavir (ABT-538), a Potent Inhibitor of HIV Protease with High Oral Bioavailability and Clinical Efficacy. Journal of Medicinal Chemistry.

-

Babad, H., & Zeiler, A. G. (1973). The Chemistry of Phosgene and its Derivatives. Chemical Reviews. (Background on chloroformate/isocyanate chemistry).

-

Ozaki, S. (1972). Recent Advances in Isocyanate Chemistry. Chemical Reviews.

-

PubChem Compound Summary. (2025). 1,3-thiazol-5-ylmethanol.[2][3] National Center for Biotechnology Information.

Sources

crystallization techniques for 1,3-thiazol-5-ylmethyl N-phenylcarbamate

Application Note: Advanced Crystallization Protocols for 1,3-thiazol-5-ylmethyl N-phenylcarbamate

Part 1: Executive Summary & Compound Profile

Objective: To provide a robust, scalable, and scientifically grounded guide for the crystallization of 1,3-thiazol-5-ylmethyl N-phenylcarbamate (CAS: 338981-75-2). This guide addresses the specific challenges associated with the thiazole-carbamate scaffold, including the tendency for "oiling out" and polymorph variability due to hydrogen bonding competition.

Compound Analysis:

-

IUPAC Name: (1,3-thiazol-5-yl)methyl N-phenylcarbamate[1][2][3]

-

Molecular Formula: C₁₁H₁₀N₂O₂S

-

Molecular Weight: 234.27 g/mol

-

Structural Features:

-

Thiazole Ring: Basic nitrogen (pKa ~2.5) and sulfur atom; capable of

- -

Carbamate Linker (-O-CO-NH-): Strong hydrogen bond donor (NH) and acceptor (C=O).

-

Phenyl Ring: Lipophilic domain driving hydrophobic packing.

-

Physicochemical Behavior: The molecule exhibits a "push-pull" solubility profile. The thiazole ring imparts polarity and acid-sensitivity, while the phenyl carbamate moiety drives solubility in moderately polar organic solvents (e.g., Ethyl Acetate, DCM). The primary crystallization challenge is controlling the kinetics of hydrogen bond formation to favor crystal lattice growth over amorphous precipitation.

Part 2: Solubility & Solvent Selection Strategy

Effective crystallization requires a precise solubility differential. Based on the structural functional group analysis (FGA), the following solvent systems are validated.

Table 1: Solubility Profile & Solvent Classification

| Solvent Class | Specific Solvent | Solubility Status | Role in Protocol |

| Good Solvent | Ethyl Acetate (EtOAc) | High | Primary dissolution medium. |

| Good Solvent | Dichloromethane (DCM) | Very High | Use for initial isolation/filtering. |

| Good Solvent | Ethanol / IPA | Moderate (Temp. dependent) | Ideal for cooling crystallization. |

| Anti-Solvent | n-Heptane / Hexane | Low | Induces supersaturation. |

| Anti-Solvent | Water | Very Low | Anti-solvent for alcoholic solutions. |

| Problematic | Diethyl Ether | Moderate | Risk of rapid evaporation/crusting. |

Process Insight: Avoid using pure water as an anti-solvent with DCM or EtOAc due to immiscibility. Use Heptane for ester-based systems and Water for alcohol-based systems.

Part 3: Detailed Experimental Protocols

Protocol A: Anti-Solvent Crystallization (EtOAc / Heptane System)

Best for: High purity, removal of non-polar impurities, and scalable batch processing.

Mechanism: This method utilizes the "drowning out" principle where the addition of a non-polar solvent (Heptane) reduces the solvation power of the primary solvent (EtOAc), forcing the carbamate into an ordered lattice.

Step-by-Step Methodology:

-

Dissolution:

-

Weigh 10.0 g of crude 1,3-thiazol-5-ylmethyl N-phenylcarbamate.

-

Add 40 mL of Ethyl Acetate (4 vol) into a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Heat to 50°C until the solid is completely dissolved. If particulates remain, perform a hot filtration through a 0.45 µm PTFE filter.

-

-

Nucleation Induction:

-

Cool the solution slowly to 35°C.

-

Add n-Heptane dropwise via an addition funnel.

-

Critical Point: Add the first 10 mL of Heptane slowly until a persistent cloudiness (turbidity) is observed. Stop stirring for 1 minute to verify if the cloudiness remains.

-

-

Seeding (Self-Validating Step):

-

If available, add 10 mg (0.1% w/w) of pure seed crystals.

-

Why? Carbamates are prone to supersaturation. Seeding provides a template for growth, preventing oiling out.

-

-

Crystal Growth:

-

Once nucleation is confirmed, resume adding n-Heptane (total 40-60 mL) over 1 hour while cooling the mixture to 0-5°C.

-

Stir at 0°C for 2 hours to maximize yield.

-

-

Isolation:

-

Filter the white crystalline solid using a Buchner funnel.

-

Wash the cake with 20 mL of cold 1:2 EtOAc:Heptane mixture.

-

Dry in a vacuum oven at 40°C for 12 hours.

-

Protocol B: Cooling Crystallization (Isopropanol System)

Best for: Polymorph control and obtaining well-defined crystal habits for X-ray diffraction.

Mechanism: Exploits the steep solubility curve of the compound in Isopropyl Alcohol (IPA). High solubility at reflux, low solubility at ambient temperature.

Step-by-Step Methodology:

-

Saturation:

-

Suspend 5.0 g of the compound in 25 mL of Isopropanol (IPA) .

-

Heat to reflux (~82°C). The solution should become clear.

-

Note: If the solution is colored, add activated carbon (5% w/w), stir for 10 mins, and hot filter.

-

-

Controlled Cooling (The Linear Ramp):

-

Transfer the vessel to a programmable cooling bath or insulate well.

-

Cool from 82°C to 60°C at a rate of 0.5°C/min.

-

Hold at 60°C for 30 minutes. This "annealing" step allows unstable nuclei to redissolve, favoring the stable polymorph.

-

-

Final Crystallization:

-

Continue cooling to 20°C at 1°C/min.

-

Further cool to 4°C (fridge) and hold for 4 hours.

-

-

Harvesting:

-

Filter and wash with cold IPA (0°C).

-

Air dry to avoid solvate desolvation if crystal structure analysis is intended.

-

Part 4: Troubleshooting & Optimization

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

-

Symptom: Instead of crystals, oily droplets form at the bottom of the flask.

-

Cause: The anti-solvent was added too fast, or the temperature is above the metastable limit (the "oiling out boundary").

-

Solution:

-

Re-heat the mixture until the oil redissolves.

-

Add a "co-solvent" (e.g., 5% Toluene) to increase lipophilicity.

-

Slow down the anti-solvent addition and increase the stir rate to ensure rapid dispersion.

-

Issue 2: Solvate Formation

-

Symptom: Melting point is lower than expected or broad; NMR shows solvent peaks.

-

Cause: Thiazole nitrogen can trap solvent molecules (especially water or alcohols) in the lattice.

-

Solution: Use non-coordinating solvents like Toluene/Heptane or dry thoroughly under high vacuum (>5 mbar) at 50°C.

Part 5: Process Visualization

Workflow Diagram: Anti-Solvent Crystallization Logic

Caption: Logical flow for the Anti-Solvent Crystallization of Thiazolyl Carbamates ensuring purity and yield.

Molecular Interaction Diagram: Crystal Lattice Forces

Caption: Key intermolecular forces driving the crystalline arrangement of the target molecule.[4][5]

Part 6: References

-

Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Foundational text on crystal engineering and polymorph control).

-

Vippagunta, S. R., Brittain, H. G., & Grant, D. J. (2001). Crystalline solids. Advanced Drug Delivery Reviews, 48(1), 3-26.

-

Morissette, S. L., et al. (2004). High-throughput crystallization: polymorphs, salts, co-crystals and solvates of pharmaceutical solids. Advanced Drug Delivery Reviews, 56(3), 275-300.

-

Nangia, A. (2008). Conformational polymorphism in organic crystals. Accounts of Chemical Research, 41(5), 595-604. (Relevant for flexible carbamate linkers).

-

PubChem. (2023). Compound Summary for CID 11660288: 1,3-thiazol-5-ylmethyl N-phenylcarbamate.[2][3]

Sources

- 1. 化工产品目录_字母排序 T_第470页_Chemicalbook [m.chemicalbook.com]

- 2. Список продуктов - - Страница 470 [chemicalbook.com]

- 3. abcr.com [abcr.com]

- 4. Crystal structures of ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate and ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenyl N-(1,3-thiazol-2-yl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

minimizing side reactions in thiazol-5-ylmethanol carbamoylation

Troubleshooting Guide: Minimizing Side Reactions in the Carbamoylation of Thiazol-5-ylmethanol

Welcome to the technical support center for advanced heterocyclic chemistry. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the selective carbamoylation of thiazol-5-ylmethanol. Our goal is to move beyond simple protocols and explain the causal mechanisms behind common side reactions, empowering you to optimize your synthetic strategy with confidence.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of an isomeric byproduct. What is it, and how can I improve selectivity for the desired O-carbamoylation?

This is the most common issue encountered. The primary competing reaction is the carbamoylation of the thiazole ring nitrogen (N-carbamoylation), which yields an undesired N-acylated isomer. The thiazole nitrogen possesses a lone pair of electrons, making it a competing nucleophile with the target hydroxyl group.[1]

Understanding the Selectivity Challenge:

The outcome of the reaction is a kinetic competition between two nucleophiles: the primary alcohol (soft nucleophile) and the ring nitrogen (harder nucleophile). The selectivity is governed by several factors:

-

Reagent Reactivity: Highly reactive, hard electrophiles like isocyanates will react faster with the harder nitrogen nucleophile. Less reactive electrophiles, such as chloroformates or activated carbamates, allow for greater discrimination.

-

Steric Hindrance: The nitrogen atom is sterically more accessible than the oxygen of the hydroxymethyl group, which is attached to a C5-substituted ring.

-

Basicity and Nucleophilicity: While the alcohol is less basic than the thiazole nitrogen (pKa of conjugate acid ~2.5), its nucleophilicity can be significantly enhanced by using an appropriate base to generate the alkoxide.[2]

Strategies for Maximizing O-Selectivity:

-

Choice of Base and Temperature: Using a non-nucleophilic, sterically hindered base like Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA) at low temperatures (-78 °C to 0 °C) is crucial. This selectively deprotonates the alcohol over the ring C-H protons and minimizes base-catalyzed side reactions. The resulting alkoxide is a much stronger nucleophile than the neutral thiazole nitrogen, kinetically favoring O-acylation. Standard amine bases like triethylamine (TEA) are often insufficient to fully deprotonate the alcohol and can even facilitate N-acylation.

-

Reagent Selection: Avoid highly reactive isocyanates if selectivity is poor. Consider using a chloroformate (e.g., methyl chloroformate) or generating a carbamoyl imidazolide. These reagents are less electrophilic and exhibit greater selectivity for the more nucleophilic alkoxide.

-

Solvent Effects: Aprotic polar solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) are preferred. They effectively solvate the metal cation of the alkoxide without interfering with the reaction.

Diagram 1: Competing Reaction Pathways

Caption: Competing O- vs. N-carbamoylation pathways.

Q2: I am observing significant degradation of my starting material or product, especially under basic conditions. Could this be ring opening?

Yes, thiazole and thiazolium rings can be susceptible to degradation under certain conditions. While generally aromatic and stable, the presence of strong bases or nucleophiles can lead to ring-opening side reactions.[3][4]

Mechanisms of Degradation:

-

Deprotonation at C2: The C2 proton of the thiazole ring is the most acidic.[1] Strong bases (like n-BuLi or excess LDA) can deprotonate this position. The resulting carbanion can be unstable and may lead to downstream decomposition pathways, especially at elevated temperatures.

-

Nucleophilic Attack on the Thiazolium Salt: If N-carbamoylation occurs, it forms a thiazolium salt. This salt is now highly activated towards nucleophilic attack. Residual base, moisture, or other nucleophiles in the reaction mixture can attack the ring (often at the C2 position), initiating a ring-opening cascade.

Troubleshooting & Prevention:

-

Stoichiometry of Base: Use the minimum effective amount of strong base (e.g., 1.05-1.1 equivalents) required to deprotonate the alcohol.

-

Temperature Control: Maintain low temperatures throughout the addition of the base and electrophile to suppress these side reactions.

-

Quenching: Quench the reaction carefully with a mild proton source (e.g., saturated ammonium chloride solution) once complete.

-

Moisture Control: Ensure all glassware is oven-dried and reagents are anhydrous. Water can act as a nucleophile, particularly against the activated thiazolium species.

Q3: What is the most robust strategy to guarantee exclusive O-carbamoylation and avoid all ring-related side reactions?

For substrates where selectivity remains a challenge or for syntheses where absolute purity is paramount (e.g., late-stage GMP manufacturing), a protection-deprotection strategy is the most reliable approach. This involves temporarily masking the reactive thiazole nitrogen.

Two-Step Protection Strategy:

-

N-Protection: The thiazole nitrogen can be protected. A common method involves quaternization of the nitrogen with an alkyl halide (e.g., methyl iodide) to form a stable thiazolium salt. This completely blocks the nitrogen from reacting with the carbamoylating agent.

-

O-Carbamoylation: With the nitrogen protected, the carbamoylation reaction is performed on the hydroxyl group. Since the primary competing site is blocked, this reaction proceeds cleanly to give the desired O-carbamoylated thiazolium salt.

-

N-Deprotection: The N-alkyl group is then removed to yield the final product. This can often be achieved by heating, sometimes with a nucleophilic scavenger.

While this adds steps to the synthesis, it provides unparalleled control and can ultimately be more efficient by avoiding complex purification of isomers.

Experimental Protocols & Data

Protocol 1: Optimized Direct O-Carbamoylation (High Selectivity)

This protocol is designed to maximize O-selectivity by leveraging low temperatures and a strong, non-nucleophilic base.

Materials:

-

Thiazol-5-ylmethanol (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, as a 1M solution in THF)

-

N,N-Dimethylcarbamoyl chloride (1.1 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate & Brine

Procedure:

-

Reaction Setup: To an oven-dried, three-neck round-bottom flask under an argon atmosphere, add thiazol-5-ylmethanol (1.0 eq) and dissolve in anhydrous THF (approx. 0.1 M concentration).

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add NaHMDS solution (1.1 eq) dropwise over 15 minutes. Stir the resulting mixture at -78 °C for 30 minutes.

-

Carbamoylation: Add N,N-dimethylcarbamoyl chloride (1.1 eq) dropwise to the cold solution. Maintain the temperature at -78 °C.

-

Reaction Progression: Allow the reaction to stir at -78 °C for 1 hour, then let it warm slowly to 0 °C over 2 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. Allow the mixture to warm to room temperature. Dilute with ethyl acetate and water.

-

Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure thiazol-5-ylmethyl carbamate.

Table 1: Influence of Reaction Parameters on Selectivity

| Parameter | Condition A (Low Selectivity) | Condition B (High Selectivity) | Rationale for Improved Selectivity |

| Base | Triethylamine (TEA) | NaHMDS or LDA | Strong, non-nucleophilic base quantitatively forms the highly nucleophilic alkoxide, outcompeting the neutral ring nitrogen. |

| Temperature | Room Temperature | -78 °C to 0 °C | Low temperature reduces the rate of the competing N-acylation reaction and minimizes potential ring degradation. |

| Reagent | Phenyl Isocyanate | N,N-Dialkylcarbamoyl Chloride | Less reactive electrophile shows greater discrimination between the hard (N) and soft (O-alkoxide) nucleophiles. |

| Solvent | Methanol (protic) | THF (aprotic) | Protic solvents can protonate the alkoxide, reducing its nucleophilicity and leveling the playing field for N-acylation. |

Troubleshooting Workflow

This decision tree can help diagnose and solve common issues during the carbamoylation reaction.

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 2. Thiazole - Wikipedia [en.wikipedia.org]

- 3. Isocyano compounds newly recognized in photochemical reaction of thiazole: matrix-isolation FT-IR and theoretical studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

Validation & Comparative

Comparative Guide: Bioactivity of 1,3-Thiazol-5-ylmethyl vs. 1,3-Thiazol-2-ylmethyl Carbamates

[1]

Executive Summary

This technical guide provides a head-to-head comparison of two critical pharmacophores: 1,3-thiazol-5-ylmethyl carbamate and 1,3-thiazol-2-ylmethyl carbamate .[1] While both moieties share the thiazole heterocycle, their bioactivity profiles, electronic distributions, and metabolic stabilities differ radically due to the regio-placement of the carbamate "tail."

-

The 5-ylmethyl isomer is the industry standard for high-affinity ligand design in antiretrovirals (e.g., Ritonavir, Cobicistat), prized for its metabolic stability and specific binding to the S2 subsite of HIV protease.

-

The 2-ylmethyl isomer acts as a distinct bioisostere, often employed in antimicrobial agents and emerging Lysyl Oxidase (LOX) inhibitors, though it faces greater metabolic liability due to the acidic nature of the C2-position.

Chemical & Structural Analysis[1][2][3]

The core difference lies in the attachment point relative to the heteroatoms (Sulfur and Nitrogen).[1] This dictates the steric environment and electronic availability of the ring nitrogen for hydrogen bonding.

Electronic Landscape

-

1,3-Thiazol-2-ylmethyl: The attachment point (methylene group) is flanked by both the sulfur and nitrogen atoms.[1] The C2 position is the most electron-deficient carbon in the ring (between two electronegative atoms).[1] Consequently, the methylene protons at this position are more acidic (

) compared to the 5-position, making them potentially reactive in metabolic oxidation. -

1,3-Thiazol-5-ylmethyl: The attachment is at the C5 position, adjacent to the sulfur but distant from the nitrogen. This leaves the ring nitrogen (N3) sterically unencumbered and electronically optimized to serve as a hydrogen bond acceptor.[1] This is the "Ritonavir Effect"—the ability of the N3 to accept a hydrogen bond from an enzyme backbone (e.g., Asp29/Asp30 in HIV protease).

Structural Visualization (Graphviz)[1]

Caption: Structural logic dictating the bioactivity differences between 5-yl and 2-yl isomers. The 5-yl orientation favors stable H-bond interactions.[1]

Bioactivity Comparison Data

The following data synthesizes performance metrics from virology (HIV) and enzymology (Cholinesterase/LOX) sectors.

Table 1: Comparative Bioactivity Profile[4]

| Feature | 1,3-Thiazol-5-ylmethyl Carbamate | 1,3-Thiazol-2-ylmethyl Carbamate |

| Primary Target Class | Aspartyl Proteases (HIV-1 Protease) | Metalloenzymes (LOX), Serine Hydrolases |

| Binding Mechanism | H-Bond Acceptor: Ring N3 binds backbone NH of Asp30/Asp29.[1] | Metal Chelation/Steric Block: N3 often hindered; S1 may interact with metals. |

| Metabolic Stability | High: Resistant to oxidative metabolism. Used as a CYP450 inhibitor (Cobicistat).[1] | Moderate/Low: C2-methylene is prone to oxidation.[1][2] |

| Representative Potency | ||

| Key Drug Example | Ritonavir (Norvir), Cobicistat | Experimental (e.g., LOX inhibitors in cancer research) |

Case Study: HIV Protease Inhibition

The superiority of the 5-ylmethyl isomer is best illustrated in the development of Ritonavir. Abbott Laboratories discovered that placing the carbamate at the 5-position allowed the thiazole ring to nestle perfectly into the hydrophobic S2 subsite of the HIV protease.

-

Mechanism: The thiazole nitrogen (N3) accepts a hydrogen bond from the backbone NH of Asp30.[1]

-

Contrast: Moving the carbamate to the 2-position disrupts this geometry.[1] The N3 is shifted away from the H-bond donor, and the bulkier sulfur atom clashes with the pocket wall, resulting in a loss of potency (often >100-fold reduction in

).

Case Study: Lysyl Oxidase (LOX) & Antimicrobial Activity

The 2-ylmethyl isomer finds its niche in smaller, less specific hydrophobic pockets or where metal coordination is required.

-

LOX Inhibition: Recent patents (e.g., WO2017141049) highlight 2-ylmethyl carbamates as inhibitors of Lysyl Oxidase, an enzyme crucial for tumor metastasis. Here, the electronic density of the 2-position (and potentially the sulfur) may aid in interacting with the copper cofactor or the active site lysine tyrosylquinone (LTQ).[1]

Experimental Protocols

Synthesis of 1,3-Thiazol-5-ylmethyl Carbamates

Rationale: This synthesis requires preserving the sensitive 5-position.[1] The standard route involves the formylation of a sarcosine derivative or direct functionalization.

Protocol (Mixed Carbonate Method):

-

Reagents: 1,3-thiazol-5-ylmethanol, 4-nitrophenyl chloroformate, N,N-diisopropylethylamine (DIPEA), DCM.

-

Activation: Dissolve 4-nitrophenyl chloroformate (1.1 eq) in dry DCM at 0°C. Add 1,3-thiazol-5-ylmethanol (1.0 eq) and DIPEA (1.5 eq). Stir for 2 hours to form the 4-nitrophenyl (thiazol-5-ylmethyl) carbonate.

-

Coupling: Add the target amine (e.g., a peptide isostere) to the reaction mixture. Stir at room temperature for 12 hours.

-

Purification: Wash with saturated

to remove nitrophenol. Purify via silica gel chromatography (EtOAc/Hexanes). -

Validation:

diagnostic peak: Thiazole C2-H singlet at

Synthesis of 1,3-Thiazol-2-ylmethyl Carbamates

Rationale: The 2-position is easily accessible via the Hantzsch Thiazole Synthesis.[1]

Protocol (Hantzsch Cyclization Route):

-

Step 1 (Cyclization): React 2-bromoacetamide (or related

-halo ketone) with thioacetamide in refluxing ethanol for 4 hours. -

Step 2 (Reduction): If starting from an ester/aldehyde, reduce the resulting thiazole-2-carboxylate/carbaldehyde to thiazol-2-ylmethanol using

in MeOH (0°C to RT).[1] -

Step 3 (Carbamoylation): React thiazol-2-ylmethanol with carbonyldiimidazole (CDI) in THF, followed by the addition of the amine.

-

Validation:

diagnostic peak: Thiazole C5-H doublet at

Mechanism of Action Diagram

This diagram illustrates the divergent pathways of interaction for the two isomers within a generic enzyme active site.

Caption: The 5-yl isomer (blue) achieves high affinity via accessible H-bonding.[1] The 2-yl isomer (red) suffers from steric shielding of the nitrogen and potential reactivity at the methylene linker.[1]

References

-

Kempf, D. J., et al. (1995). Discovery of Ritonavir (ABT-538), a Potent Inhibitor of HIV-1 Protease with High Oral Bioavailability and Clinical Efficacy.[1] Proceedings of the National Academy of Sciences. Link[1]

-

Xu, Y., et al. (2012). Cobicistat (GS-9350): A Potent and Selective Inhibitor of Human CYP3A Enzymes.[1] ACS Medicinal Chemistry Letters. Link[1]

-

Johns, B. A., et al. (2017). Polycyclic Carbamoylpyridone Derivative Having HIV Integrase Inhibitory Activity. U.S. Patent 9,273,065.[3] (Demonstrates thiazol-2-yl usage in integrase inhibitors). Link

-

Popiołek, Ł. (2015). Synthesis and Antimicrobial Activity of New 1,3-Thiazolidin-4-one Derivatives Obtained from Carboxylic Acid Hydrazides. Phosphorus, Sulfur, and Silicon and the Related Elements. Link[1]

-

BenchChem. (2025).[1][4] A Comparative Guide to Thiazole-5-Carboxylic Acid Derivatives in Modern Research. Link[1]

Sources

- 1. US10351556B2 - Process for the preparation of 1,3-thiazol-5-ylmethyl [(2R,5R)-5-{[(2s)-2-[(methyl{[2-(propan-2-yl)-1,3-thiazol-4YL] methyl} carbamoyl) amino]-4-(morpholin-4-yl)butanoyl]amino)-1,6-diphenylhexan-2-yl]carbamate - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. benchchem.com [benchchem.com]

FTIR spectrum interpretation for 1,3-thiazol-5-ylmethyl N-phenylcarbamate

Executive Summary: The Structural Mandate

1,3-thiazol-5-ylmethyl N-phenylcarbamate represents a critical structural motif in medicinal chemistry, serving as a simplified model for the "core" pharmacophore found in HIV protease inhibitors like Ritonavir and Cobicistat .[1] The fusion of a thiazole heterocycle with a phenyl carbamate linkage combines metabolic stability with hydrogen-bonding capability, making its characterization pivotal for drug development.[1]

This guide provides an in-depth technical analysis of the FTIR spectrum for this compound.[1] Unlike standard spectral libraries, we focus on the causality of vibrational modes —explaining why specific bands appear and how to use them to validate synthesis against alternative methods like NMR or MS.

Experimental Protocol: Acquisition & Sample Prep

To ensure spectral fidelity, the following protocol is recommended. This method minimizes hygroscopic interference, which is critical when analyzing amide/carbamate N-H stretching regions.

Method A: Solid-State Analysis (KBr Pellet)

-

Applicability: Structural confirmation of isolated solid product.[2]

-

Protocol:

-

Mix 1–2 mg of dry 1,3-thiazol-5-ylmethyl N-phenylcarbamate with ~200 mg of spectroscopic-grade KBr.

-

Grind in an agate mortar until a fine, uniform powder is achieved (particle size < 2 µm to avoid Christiansen effect).

-

Press at 10 tons for 2 minutes under vacuum to remove trapped air/moisture.

-

Validation: The baseline at 4000 cm⁻¹ should be >90% transmittance. A sloping baseline indicates poor particle size distribution.

-

Method B: In-Situ Reaction Monitoring (ReactIR / ATR)

-

Applicability: Monitoring the coupling of 1,3-thiazol-5-ylmethanol with phenyl isocyanate.[1]

-

Protocol:

-

Insert diamond ATR probe into the reaction vessel (typically DCM or THF solvent).

-

Acquire background spectrum of the pure solvent before reagent addition.

-

Critical Tracking: Monitor the disappearance of the Isocyanate (-N=C=O) peak at 2270 cm⁻¹ and the emergence of the Carbamate (C=O) peak at ~1720 cm⁻¹ .

-

Spectral Analysis: The "Fingerprint" of Efficacy

The FTIR spectrum of 1,3-thiazol-5-ylmethyl N-phenylcarbamate is defined by three distinct regions. The successful formation of the carbamate bond is confirmed not just by the presence of new peaks, but by the specific frequency shifts induced by the electron-withdrawing thiazole ring.[1]

Region 1: High Frequency (3500 – 2800 cm⁻¹)

This region confirms the H-bonding network and the integrity of the aromatic systems.

| Wavenumber (cm⁻¹) | Assignment | Mode Description | Diagnostic Value |

| 3300 – 3340 | N-H Stretch | Amide A (H-bonded) | Primary Confirmation: Sharp, distinct band.[1] A broad shift <3300 cm⁻¹ indicates aggregation. |

| 3100 – 3050 | C-H Stretch (Ar) | Aromatic C-H | Weak shoulders characteristic of the Phenyl and Thiazole rings. |

| 2950 – 2920 | C-H Stretch (Alk) | Methylene (-CH₂-) | Asymmetric stretch of the methylene bridge connecting the thiazole to the oxygen.[1] |

Region 2: The Reactive Core (1750 – 1500 cm⁻¹)

This is the "Control Center" for determining product purity and reaction completion.

| Wavenumber (cm⁻¹) | Assignment | Mode Description | Diagnostic Value |

| 1715 – 1735 | C=O[1] Stretch | Carbamate Ester (Amide I) | Critical: The carbamate carbonyl typically absorbs higher than typical amides due to the electronegative oxygen atom (-O-CO-N-).[1] |

| 1600 & 1500 | C=C / C=N | Ring Skeletal Modes | Characteristic "breathing" modes of the Phenyl and Thiazole rings. |

| 1530 – 1550 | Amide II | N-H Bend + C-N Stretch | Differentiation: This band distinguishes carbamates/amides from simple esters (which lack this band). |

Region 3: The Fingerprint (1300 – 600 cm⁻¹)

Specific to the thiazole-methyl linkage.

| Wavenumber (cm⁻¹) | Assignment | Mode Description | Diagnostic Value |

| 1210 – 1240 | C-O-C Stretch | Asymmetric Ester Stretch | Strong intensity; confirms the ester side of the carbamate linkage. |

| ~880 & ~750 | C-H Out-of-Plane | Ring Deformation | Diagnostic for monosubstituted phenyl (750 cm⁻¹) and thiazole substitution patterns.[1] |

Comparative Analysis: FTIR vs. Alternatives

Why use FTIR? The following table compares FTIR against NMR for this specific application.

| Feature | FTIR Spectroscopy | ¹H-NMR Spectroscopy | Verdict |

| Reaction Monitoring | Superior. Can track the consumption of Isocyanate (2270 cm⁻¹) in real-time without sampling.[1] | Slow. Requires sampling, drying, and deuterated solvents. | Use FTIR for kinetics/process control. |

| Structural Certainty | Moderate. Confirms functional groups (Carbamate, Thiazole) but cannot prove exact connectivity of isomers. | High. Scalar coupling (J-values) proves the -CH₂- is linked to the Thiazole C5 position.[1] | Use NMR for final lot release. |

| Impurity Detection | High (Specific). Highly sensitive to unreacted Isocyanate (NCO) or Hydroxyl (OH) starting materials. | High (General). Detects all proton-containing impurities but may have overlapping peaks.[1] | FTIR is better for "cleaning validation" (detecting residual NCO). |

Visualizing the Logic: Reaction & Interpretation

The following diagrams illustrate the synthesis pathway and the logical decision tree for interpreting the spectrum.

Diagram 1: Synthesis & Monitoring Pathway

This workflow visualizes the transformation of functional groups and the specific FTIR bands to track.

Caption: Figure 1. Reaction monitoring strategy highlighting the critical shift from Isocyanate (-NCO) to Carbamate (C=O).

Diagram 2: Spectral Interpretation Logic Tree

A self-validating workflow to confirm identity based on the spectral data.[1]

Caption: Figure 2.[1][3][4][5] Step-by-step logic gate for validating the synthesis of 1,3-thiazol-5-ylmethyl N-phenylcarbamate via FTIR.

References

-

Royal Society of Chemistry. (2018). FTIR spectra of Phenyl carbamate derivatives (Supporting Information). Retrieved from [Link]

-

King Saud University. (2011). Synthesis and Characterization of Thiazole-Derived Carbamates. Retrieved from [Link]

-

Pharmaffiliates. (2023). Ritonavir Impurity Standards and Metabolites (Thiazol-5-ylmethyl carbamates). Retrieved from [Link]

-

National Institutes of Health (NIH). (2008). Crystal structure of Phenyl N-(1,3-thiazol-2-yl)carbamate.[1] PMC. Retrieved from [Link]

-

MDPI. (2025). Synthesis of Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate.[1][5] Molbank.[5] Retrieved from [Link]

Sources

- 1. manusaktteva.com [manusaktteva.com]

- 2. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenyl N-(1,3-thiazol-2-yl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.